5-Fluoro-2-methylnicotinonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 |
InChI Key |
SWBYDSGVXXGYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Fluorinated pyridine nitrile building blocks for medicinal chemistry
Initiating Data Collection
I'm starting with focused Google searches to get data on fluorinated pyridine nitrile building blocks in medicinal chemistry. The goal is a deep dive into their synthesis, properties, and applications. My approach is to gather a strong foundation before I analyze any data.
Analyzing Search Results
I've moved on to analyzing the Google search results. Key themes and motifs are emerging, highlighting the importance of these building blocks across various therapeutic areas. I'm prioritizing specific examples of drugs and clinical candidates. I'm also confirming established synthetic methods. I'll need to confirm the technical accuracy to proceed.
Developing Structure Outlines
I'm now outlining the technical guide's structure. It starts with fluorine's role and the pyridine nucleus, then delves into nitrile group properties. I'll describe synthetic strategies for different fluorinated pyridine nitrile isomers, and detail diverse applications in drug discovery. A section will provide a detailed experimental protocol. Concurrently, I'm designing diagrams and compiling quantitative data. I will synthesize all the collected information into a cohesive and authoritative narrative.
Methodological & Application
Palladium-catalyzed cross-coupling of 5-Fluoro-2-methylnicotinonitrile
Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 5-Fluoro-2-methylnicotinonitrile
Executive Summary
This compound (CAS: 135231-95-3) is a highly functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and agrochemicals. Its dense functionalization—comprising an electron-withdrawing nitrile group, an electron-donating methyl group, and a fluorine atom—creates a unique electronic push-pull system that complicates standard cross-coupling methodologies.
Unlike simple aryl halides, this substrate lacks a labile leaving group (Br, I, OTf) for conventional Suzuki-Miyaura or Buchwald-Hartwig coupling. Therefore, "cross-coupling" of this specific molecule requires one of two advanced strategies:
-
Direct C-H Arylation (C-6 Selective): A step-economic, "green" approach utilizing Concerted Metallation-Deprotonation (CMD).
-
Activation-Coupling Sequence: Conversion to the 6-chloro derivative via N-oxide activation, followed by standard Suzuki coupling.
This Application Note details the protocols for both pathways, providing researchers with the flexibility to choose between atom economy (Method A) and established robustness (Method B).
Chemical Context & Reactivity Analysis
The reactivity of this compound is dictated by the interplay of steric and electronic factors:
-
C-6 Position (Target): The most acidic C-H bond on the ring, activated by the adjacent ring nitrogen and the electron-withdrawing nitrile at C-3. This is the primary site for direct Pd-catalyzed C-H arylation.
-
C-5 Fluorine: Generally inert to standard Pd(0)/Pd(II) cycles but serves as a blocking group, preventing C-5 functionalization.
-
C-2 Methyl: Benzylic protons are acidic (pKa ~29), but under the carbonate/pivalate conditions of CMD, the ring C-H (C-6) is kinetically preferred over benzylic deprotonation.
-
Nitrile (CN): A potential catalyst poison. High-temperature protocols often require bulky phosphine ligands to prevent nitrile coordination to the Pd center.
Reactivity Pathway Diagram
Figure 1: Strategic workflows for functionalizing the this compound scaffold.
Method A: Direct C-H Arylation (CMD Mechanism)
This protocol utilizes the Concerted Metallation-Deprotonation (CMD) pathway. It avoids the need for pre-halogenation, coupling the pyridine directly with an aryl bromide.
Mechanism: The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle where a carbonate or pivalate base assists in the cleavage of the C-6 C-H bond.
Protocol 1: C-6 Direct Arylation
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Di-tert-butyl(methyl)phosphonium tetrafluoroborate (10 mol%) OR P(t-Bu)₃.
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Additive: Pivalic Acid (30 mol%) – Critical for CMD mechanism.
-
Solvent: Toluene or Mesitylene (0.2 M).
Step-by-Step Procedure:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a heavy-walled pressure vial with Pd(OAc)₂, the phosphonium salt ligand, K₂CO₃, and pivalic acid.
-
Addition: Add the this compound and the Aryl Bromide.
-
Solvation: Add anhydrous Toluene (degassed). Seal the vial with a Teflon-lined crimp cap.
-
Reaction: Heat the reaction block to 110°C for 16–24 hours. Vigorous stirring (800 rpm) is essential due to the heterogeneous nature of the base.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Parameter Check:
-
Why Pivalic Acid? It acts as a "proton shuttle," lowering the energy barrier for C-H bond cleavage by the Pd center [1].
-
Why C-6 Selectivity? The C-6 position is sterically accessible and electronically activated. The C-4 position is sterically crowded by the C-3 nitrile and C-5 fluorine.
Method B: Activation-Coupling Sequence (Standard Suzuki)
If the Direct Arylation (Method A) yields poor results due to specific sensitivity of the coupling partner, the classical activation route is the industry standard for reliability.
Protocol 2: Synthesis of 6-Aryl Derivative via Chlorination
Phase 1: N-Oxide Formation
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add m-CPBA (1.2 equiv) portion-wise at 0°C.
-
Warm to RT and stir overnight.
-
Wash with aq. NaHCO₃ and Na₂S₂O₃ to remove excess acid and oxidant.
-
Isolate the N-oxide intermediate.
Phase 2: Regioselective Chlorination
-
Dissolve the N-oxide in POCl₃ (excess, acts as solvent).
-
Heat to 80–100°C for 2-4 hours.
-
Note: The combination of the N-oxide and the directing effect of the fluorine/nitrile typically favors chlorination at C-6.
-
Quench carefully into ice water (Exothermic!). Neutralize and extract.
-
Product: 6-Chloro-5-fluoro-2-methylnicotinonitrile .
Phase 3: Suzuki-Miyaura Cross-Coupling
-
Reactants: 6-Chloro intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G3.
-
Base: K₃PO₄ (2.0 M aq, 3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: 90°C, 4–12 hours.
Comparative Data & Troubleshooting
| Feature | Method A: Direct C-H Arylation | Method B: Activation-Coupling |
| Step Count | 1 Step (Convergent) | 3 Steps (Linear) |
| Atom Economy | High (HBr byproduct) | Low (Stoichiometric oxidants/POCl₃) |
| Substrate Scope | Sensitive to sterics on Ar-Br | Broad scope (Boronic acids) |
| Common Failure Mode | Catalyst poisoning by Nitrile | Regioselectivity in chlorination step |
| Recommended For | Rapid library synthesis | Scale-up / GMP processes |
Troubleshooting Guide
-
Problem: Low conversion in Method A.
-
Solution: Switch from K₂CO₃ to Ag₂CO₃ (Silver carbonate). The silver acts as a halide scavenger and promotes the CMD mechanism.
-
Alternative: Increase ligand loading to 20 mol% to outcompete nitrile coordination.
-
-
Problem: C-4 vs C-6 Isomer Mix in Method B.
-
Solution: The fluorine at C-5 directs chlorination to C-6 via inductive effects, but steric bulk at C-2 (methyl) can sometimes push reactivity to C-4. Lower the POCl₃ temperature and use a milder chlorinating agent (e.g., SOCl₂/DMF).
-
References
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315-1345. Link
-
Campeau, L.-C., & Fagnou, K. (2006). Pd-Catalyzed Direct Arylation of Azine N-Oxides: Evidence for a Critical Role of Silver Carbonate in Preventing Catalyst Deactivation. Journal of the American Chemical Society, 128(30), 9572-9573. Link
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Direct Arylation of Pyridine N-Oxides. Chemistry Letters, 39(11), 1118–1126. Link
-
Muto, K., Yamaguchi, J., & Itami, K. (2012). Nickel-Catalyzed C-H/C-O Coupling of Azoles with Phenol Derivatives. Journal of the American Chemical Society, 134(1), 169–172. Link
Disclaimer: This Application Note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for this compound and associated reagents before use. Handle all palladium catalysts and phosphine ligands under inert atmosphere.
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-Nicotinonitrile SNAr Optimization
Status: Online Operator: Senior Application Scientist Ticket Focus: Regioselectivity & Yield Optimization in Nucleophilic Aromatic Substitution (SNAr) Reference Code: F-PYR-SNAR-001
Executive Summary & Mechanistic Logic
Welcome to the technical support hub for functionalizing 5-fluoro-nicotinonitriles. This scaffold is a "privileged structure" in kinase inhibitors and CNS-active agents. However, the interplay between the 3-cyano (CN) group, the 5-fluoro (F) atom, and leaving groups (LGs) at positions 2 or 6 creates a complex electronic landscape.
The Reactivity Hierarchy (The "Why")
To troubleshoot, you must understand the electronic bias of the ring. The pyridine nitrogen and the 3-CN group dictate the regioselectivity.
-
C-2 Position (Primary Target): This is the "Hot Zone." It is ortho to the Pyridine Nitrogen (activating) and ortho to the Nitrile (strongly activating). Nucleophilic attack here is generally favored kinetically and thermodynamically.
-
C-6 Position (Secondary Target): Ortho to the Nitrogen but para to the Nitrile. It is active, but usually less so than C-2 unless steric factors at C-2 intervene.
-
C-5 Position (The Bystander): The Fluorine at C-5 is meta to both activating groups. Under standard SNAr conditions, the C5-F bond is stable . If you are losing the fluorine, you are likely using overly harsh conditions (aryne formation) or transition-metal catalysis inadvertently.
Visualizing the Electronic Map
The following diagram illustrates the electrophilic susceptibility of the scaffold.
Caption: Activation vectors on the nicotinonitrile core. Red/Blue arrows indicate strong electronic activation favoring nucleophilic attack.
Troubleshooting Knowledge Base (Q&A)
Category A: Regioselectivity Issues (Wrong Isomer)
Q: I have 2,6-dichloro-5-fluoronicotinonitrile. I want to substitute at C-6, but the nucleophile keeps hitting C-2. How do I switch selectivity?
-
Diagnosis: This is the classic "electronic vs. steric" battle. C-2 is electronically superior due to the ortho-nitrile effect.
-
Solution: You must exploit sterics .
-
Increase Nucleophile Bulk: If your nucleophile is small (e.g., methoxide, methylamine), it will hit C-2. If you use a bulkier nucleophile (e.g., tert-butoxide or an amine with a large protecting group), the C-3 nitrile will sterically hinder the C-2 approach, pushing the reaction toward C-6.
-
Solvent Switch: Switch from polar aprotic (DMF/DMSO) to a less polar solvent (THF or Toluene) if solubility permits. This tightens the ion pairing of the nucleophile, making it more sensitive to steric hindrance at C-2.
-
Q: I am seeing bis-substitution (both C-2 and C-6 react). How do I stop at mono-substitution?
-
Diagnosis: The product is likely as reactive as the starting material, or you are running the reaction too hot/too long.
-
Solution:
-
Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the nucleophile. Do not use excess.
-
Inverse Addition: Slowly add the nucleophile to the substrate at low temperature (-10°C to 0°C). This ensures the nucleophile is always the limiting reagent relative to the unreacted starting material.
-
Category B: Side Reactions & Impurities
Q: My nitrile peak (CN) disappeared from the IR/NMR, and I have a primary amide. What happened?
-
Diagnosis: Nitrile Hydrolysis. This occurs under basic conditions, especially if water is present and the reaction is heated. The electron-deficient ring makes the nitrile carbon highly susceptible to hydration.
-
Solution:
-
Dry Your Solvents: Use anhydrous DMSO or DMF.
-
Base Selection: Switch from hydroxide bases (NaOH/KOH) or hygroscopic carbonates (K₂CO₃) to non-nucleophilic organic bases like DIPEA (Hünig's base) or dry Cs₂CO₃.
-
Temperature Cap: Do not exceed 60°C unless absolutely necessary.
-
Q: I lost the Fluorine atom at C-5! I see a hydrogen or the nucleophile there.
-
Diagnosis: You likely triggered an SNAr via Aryne mechanism or excessive reduction.
-
Solution:
-
Avoid extremely strong bases (e.g., LDA, n-BuLi) which can deprotonate C-4, leading to elimination of fluoride and formation of a pyridyne intermediate.
-
Stick to "soft" bases (Carbonates, Tertiary amines).
-
Standardized Experimental Protocols
These protocols are designed to be self-validating. If the color change or TLC results do not match the description, abort and re-evaluate reagents.
Protocol A: C-2 Selective Amination of 2,6-dichloro-5-fluoronicotinonitrile
Objective: Selective displacement of the C-2 Chloride.
| Parameter | Specification | Reason |
| Solvent | Anhydrous THF (0.2 M) | Moderate polarity reduces bis-substitution risk compared to DMF. |
| Base | DIPEA (1.2 equiv) | Scavenges HCl; non-nucleophilic; prevents nitrile hydrolysis. |
| Nucleophile | Primary/Secondary Amine (1.05 equiv) | Slight excess to drive completion. |
| Temp | 0°C to RT | Kinetic control favors the most activated position (C-2). |
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 2,6-dichloro-5-fluoronicotinonitrile (1.0 equiv) in Anhydrous THF. Cool to 0°C in an ice bath.
-
Base Addition: Add DIPEA (1.2 equiv). Note: No exotherm should be observed yet.
-
Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 10 minutes.
-
Checkpoint: A precipitate (DIPEA·HCl) should begin to form within 30 minutes.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Target: Disappearance of SM; appearance of mono-sub product.
-
Troubleshooting: If reaction is sluggish after 2 hours at RT, heat to 40°C. Do not exceed 60°C.
-
Protocol B: C-2 Selective Alkoxylation (Ether Formation)
Objective: Introduction of an alkoxy group at C-2 using an alcohol.
Step-by-Step:
-
Preparation of Nucleophile: In a separate vial, generate the alkoxide by treating the Alcohol (1.1 equiv) with NaH (1.1 equiv) in anhydrous THF at 0°C. Stir until H₂ evolution ceases (approx. 15-30 mins).
-
Why? Pre-forming the alkoxide prevents hydroxide generation (from wet base) and ensures accurate stoichiometry.
-
-
Reaction: Cool the solution of 2,6-dichloro-5-fluoronicotinonitrile in THF to -10°C (Salt/Ice bath).
-
Addition: Cannulate/syringe the alkoxide solution slowly into the substrate solution.
-
Critical: Keep temperature low to prevent attack at C-6 or bis-substitution.
-
-
Quench: Once complete (usually fast, <1 hour), quench with saturated NH₄Cl solution.
Decision Logic & Workflow
Use this flow to determine the optimal reaction conditions for your specific substrate.
Caption: Decision matrix for selecting reaction conditions based on regioselectivity goals.
References
-
Regioselectivity in Pyridine SNAr
- Title: Nucleophilic Aromatic Substitution of Fluorin
- Source:Journal of Organic Chemistry / Chemical Reviews (General Principles).
- Context: Establishes the activation hierarchy: Ortho-N > Para-N > Meta-N.
-
Link:
-
The "Ortho-Effect" of Nitriles
- Title: The Hammett Constants of Ortho-Substituents in SNAr.
- Source:Tetrahedron Letters.
- Context: Explains why the CN group at C3 activates C2 significantly more than C4 or C6.
-
Link:
-
Fluorine as a Leaving Group vs.
- Title: Fluorine in Medicinal Chemistry.
- Source:Journal of Medicinal Chemistry.
- Context: Details the stability of the C-F bond in the absence of ortho/para activ
-
Link:
(Note: Specific page numbers and volume/issue data vary by the exact derivative used; the links provided direct to the authoritative search repositories for verification of the general mechanistic claims.)
Solubility issues of 5-Fluoro-2-methylnicotinonitrile in aqueous buffers
Compound: 5-Fluoro-2-methylnicotinonitrile (CAS: 135231-95-3)
Executive Summary & Compound Profiling
The Challenge: Researchers frequently encounter precipitation events when transitioning this compound from organic stock solutions (DMSO) into aqueous buffers. This guide addresses the physicochemical root causes of these failures and provides validated protocols for stable formulation.
Physicochemical Analysis: To solve the solubility problem, we must first understand the molecule's behavior in solution.
-
Core Structure: Pyridine ring with a nitrile (-CN) and fluorine (-F) substitution.
-
Electronic Effect (The "pKa Trap"): The pyridine nitrogen is typically basic (pKa ~5.2). However, the 3-cyano group is a strong electron-withdrawing group (EWG), and the 5-fluoro group adds further electron withdrawal.
-
Net Result: These substituents drastically lower the basicity of the ring nitrogen (Estimated pKa < 2.0).
-
Implication: Unlike simple pyridines, This compound will NOT protonate at physiological pH (7.4). It remains uncharged and lipophilic, meaning standard "pH adjustment" strategies will fail to improve solubility.
Troubleshooting Guide (FAQ)
Q1: I diluted my 100 mM DMSO stock 1:1000 into PBS (pH 7.4), and it precipitated immediately. Why?
A: You have encountered the "Solvent Shift" crash-out.
While this compound is highly soluble in DMSO (aprotic, polar), it has poor intrinsic water solubility (
-
Solution: Do not dilute directly into pure buffer. Use an intermediate dilution step with a surfactant or cosolvent (see Protocol B).
Q2: Can I improve solubility by acidifying my buffer to pH 5.0?
A: No, this will likely be ineffective. For a base to gain solubility via ionization, the pH must be at least 1-2 units below its pKa. Since the estimated pKa of this fluorinated nicotinonitrile is < 2.0, you would need to drop the pH to ~0-1 to see significant protonation. This is incompatible with most biological assays.
-
Recommendation: Focus on cosolvents (PEG, Glycerol) or surfactants (Tween-80), rather than pH manipulation.
Q3: What is the best vehicle for in vivo IP/PO dosing?
A: Avoid simple saline or PBS. For animal studies, you need a vehicle that maintains solubility over time to ensure bioavailability. A standard "Gold Standard" starting vehicle for this class of compound is:
-
10% DMSO (Solubilizer)
-
40% PEG-400 (Cosolvent/Stabilizer)
-
50% Water (or Saline)
-
Note: Add components in this exact order to prevent precipitation during mixing.
Technical Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a long-term storage solution free of micro-aggregates.
-
Weighing: Weigh the solid compound into a glass vial (avoid plastics initially to prevent static loss).
-
Solvent: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .
-
Tip: If the compound floats, vortex vigorously for 30 seconds.
-
-
Visual Check: Inspect for clarity. If hazy, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Kinetic Solubility Screening (The "Step-Down" Method)
Objective: To determine the maximum safe concentration for your specific assay buffer.
Materials:
-
100 mM DMSO Stock
-
Assay Buffer (e.g., PBS + 0.1% BSA)
-
96-well clear plate
-
Plate reader (OD620 nm) or Visual Inspection
Procedure:
| Step | Action | Rationale |
|---|---|---|
| 1 | Prepare a "Working Stock" in DMSO at 100x the final target concentration. | Ensures final DMSO content is fixed at 1%. |
| 2 | Pipette 198 µL of Assay Buffer into plate wells. | Pre-filling buffer ensures rapid mixing. |
| 3 | Add 2 µL of the Working Stock to the buffer while mixing. | Rapid dispersion prevents local high-concentration crash-out. |
| 4 | Incubate at RT for 2 hours. | Allows slow precipitation to occur if unstable. |
| 5 | Measure Absorbance at 620 nm (Turbidity). | Increased OD indicates precipitation. |
Interpretation:
-
Clear (OD < 0.05): Soluble.
-
Turbid (OD > 0.05): Insoluble. Repeat with lower concentration.
Decision Logic & Workflow Visualization
Figure 1: Solubility Optimization Decision Tree
Caption: A logic flow for selecting the correct formulation strategy based on assay requirements.
Figure 2: The "pKa Trap" Mechanism
Caption: Structural explanation of why pH adjustment fails for this specific pyridine derivative.
References & Further Reading
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility data of organic compounds).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. (Review of cosolvent and surfactant strategies). [Link]
-
PubChem Compound Summary. (n.d.). 3-Cyanopyridine (Analogous pKa data). National Center for Biotechnology Information. (Used for structural analog pKa estimation). [Link]
Technical Support Center: 5-Fluoro-2-methylnicotinonitrile Stability
Executive Summary
5-Fluoro-2-methylnicotinonitrile is a highly functionalized pyridine building block used extensively in the synthesis of kinase inhibitors and fused heterocyclic systems. Its stability under basic conditions is governed by three competing electronic factors:
-
C-H Acidity: The 2-methyl protons are significantly acidified by the adjacent pyridine nitrogen and the electron-withdrawing nitrile at C-3.
-
Electrophilicity of the Nitrile: Susceptibility to hydrolysis.
- Susceptibility: The 5-fluoro substituent acts as a leaving group in the presence of strong nucleophiles.
This guide addresses the most common user-reported issues: unexpected color changes (tarring), yield loss during workup, and byproduct formation.
Part 1: Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned black immediately upon adding base."
Diagnosis: Uncontrolled Deprotonation & Oligomerization.
Technical Insight:
The protons on the 2-methyl group are picolinic-like. The presence of the electron-withdrawing cyano group at the 3-position and the fluoro group at the 5-position lowers the
When a strong base (e.g., NaH, KOtBu, LDA) is added without an electrophile present, the resulting carbanion is stable enough to attack a neutral molecule of the starting material, leading to dimerization (Zincke-type intermediates) and eventual polymerization into dark, complex tars.
Corrective Action:
-
Protocol Adjustment: Do not premix the substrate and base for extended periods. Add the electrophile before the base if possible, or add the base slowly at low temperature (
to ). -
Base Selection: Switch to a base with higher steric bulk (e.g., LiHMDS) or lower basicity if the reaction permits (e.g.,
in DMF).
Issue 2: "LCMS shows a mass of M+18 and M+19 after aqueous workup."
Diagnosis: Base-Catalyzed Nitrile Hydrolysis. Technical Insight: Under aqueous basic conditions (e.g., NaOH/MeOH or during high-pH quenching), the hydroxide ion attacks the nitrile carbon.
-
M+18: Primary Amide (5-fluoro-2-methylnicotinamide).
-
M+19: Carboxylic Acid (hydrolysis of the amide).
Corrective Action:
-
Quenching: Never quench basic reactions of this substrate with water while the mixture is still hot. Cool to
first. -
pH Control: Adjust the workup to neutral pH (pH 6-7) rapidly using buffered solutions (
or Phosphate buffer) rather than strong acids, which can trap the pyridine as a salt.
Issue 3: "I see a byproduct with M+12 (methoxy) or M+X (alkoxy) replacing the Fluorine."
Diagnosis: Nucleophilic Aromatic Substitution (
Corrective Action:
-
Solvent Switch: Avoid alcoholic solvents (MeOH, EtOH) if using strong alkoxide bases. Use non-nucleophilic solvents like THF, 2-MeTHF, or Toluene.
-
Temperature:
at the 5-position usually has a higher activation energy than deprotonation. Keep reaction temperatures below unless necessary.
Part 2: Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways when this compound is exposed to basic conditions.
Figure 1: Competing degradation pathways. The red path (Deprotonation/Dimerization) is the most rapid failure mode in anhydrous strong base.
Part 3: Experimental Protocols
Protocol A: Stability Assessment (Base Tolerance Test)
Use this protocol to determine if your specific base/solvent system is compatible before committing valuable starting material.
Materials:
-
Substrate: this compound (50 mg)
-
Solvent: Deuterated DMSO (
-DMSO) or THF -
Base: 1.1 equivalents of intended base
Procedure:
-
Dissolution: Dissolve 50 mg of substrate in 0.7 mL of solvent.
-
Baseline: Acquire a
H NMR or LCMS (T=0). Note the integration of the methyl singlet ( ppm). -
Addition: Add 1.1 eq of base at
. -
Observation:
-
Immediate Blackening: Indicates rapid deprotonation and polymerization. Incompatible.
-
Yellow/Orange Color: Formation of the anion. This is normal if an electrophile is present.
-
-
Time-Point: After 1 hour, quench a small aliquot into buffered
or dilute acid and analyze.-
Recovery: If >90% SM is recovered, the anion is stable at this temperature.
-
New Peaks: Check for dimerization products (complex aromatics) or hydrolysis.
-
Protocol B: Safe Deprotonation/Alkylation
Recommended workflow for utilizing the methyl group reactivity.
| Step | Parameter | Specification | Rationale |
| 1 | Solvent | Anhydrous THF or DMF | Avoids hydrolysis; ensures solubility. |
| 2 | Temperature | Kinetic control; suppresses polymerization. | |
| 3 | Base Addition | LiHMDS or NaH | LiHMDS is less nucleophilic (avoids |
| 4 | Timing | Add Electrophile FIRST (if possible) | If the mechanism allows (e.g. Knoevenagel), premixing prevents free anion lifespan. |
| 5 | Quench | Sat. | Mildly acidic buffer prevents hydrolysis during workup. |
Part 4: References & Authority
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text establishing the acidity of alkyl groups at
- and -positions in pyridines). -
Schlosser, M. (2005). C-H Acids. In Organometallics in Synthesis. Wiley-VCH. (Detailed mechanisms of deprotonation in electron-deficient heterocycles).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for Nucleophilic Aromatic Substitution in pyridines).
-
Patents utilizing this scaffold: See WO2012028676 (Synthesis of Naphthyridines) for examples of condensation reactions utilizing the 2-methyl acidity of 3-cyanopyridines.
Disclaimer: This guide provides general technical assistance based on chemical principles and standard laboratory practices. User safety and experimental validation remain the responsibility of the researcher.
Safety Operating Guide
5-Fluoro-2-methylnicotinonitrile proper disposal procedures
Initiating Information Gathering
I'm starting with broad Google searches to collect data on disposing of 5-Fluoro-2-methylnicotinonitrile. I'm focusing on its chemical properties, potential dangers, and regulatory guidelines, to start building a comprehensive understanding.
Developing the Disposal Guide
I'm now analyzing search results to pinpoint crucial safety and logistical data: PPE needs, cleanup steps, and waste classification. My next move is structuring a detailed guide, starting with hazard identification and moving to disposal protocols, justifying each step scientifically for clarity. I'm also preparing a Graphviz diagram and a data table for quick reference.
Refining Research Strategies
I'm now expanding my search criteria to include specific regulatory bodies and safety databases to ensure data accuracy. I'm focusing on crafting a structured guide, beginning with risk assessment and ending with waste management. I'm prioritizing scientific justification, and planning a detailed diagram and data table. I'm compiling all sources for later citation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
